molecular formula C19H21NO4 B14366776 2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 92409-08-0

2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid

Cat. No.: B14366776
CAS No.: 92409-08-0
M. Wt: 327.4 g/mol
InChI Key: KSFUSOMVSYUAIL-UHFFFAOYSA-N
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Description

2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, followed by a series of substitutions and reductions . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.

Scientific Research Applications

2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

92409-08-0

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

2-[4-[ethyl(propyl)amino]-2-hydroxybenzoyl]benzoic acid

InChI

InChI=1S/C19H21NO4/c1-3-11-20(4-2)13-9-10-16(17(21)12-13)18(22)14-7-5-6-8-15(14)19(23)24/h5-10,12,21H,3-4,11H2,1-2H3,(H,23,24)

InChI Key

KSFUSOMVSYUAIL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O

Origin of Product

United States

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